Heptanal, ethyl- Heptanal, ethyl-
Brand Name: Vulcanchem
CAS No.: 104049-84-5
VCID: VC16260884
InChI: InChI=1S/C9H18O/c1-3-5-6-7-9(4-2)8-10/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol

Heptanal, ethyl-

CAS No.: 104049-84-5

Cat. No.: VC16260884

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Heptanal, ethyl- - 104049-84-5

Specification

CAS No. 104049-84-5
Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
IUPAC Name 2-ethylheptanal
Standard InChI InChI=1S/C9H18O/c1-3-5-6-7-9(4-2)8-10/h8-9H,3-7H2,1-2H3
Standard InChI Key XGFJTLRIXGSGFE-UHFFFAOYSA-N
Canonical SMILES CCCCCC(CC)C=O

Introduction

Production Methods

Heptanal is industrially synthesized through two primary routes: the pyrolytic cleavage of ricinoleic acid (derived from castor oil) and the hydroformylation of 1-hexene. The latter method employs rhodium 2-ethylhexanoate as a catalyst, yielding heptanal with high efficiency .

Hydroformylation of 1-Hexene

In the Oxea method, 1-hexene undergoes hydroformylation in the presence of rhodium catalysts and 2-ethylhexanoic acid. This process aligns with the general reaction:

1-Hexene+CO+H2Heptanal[2]\text{1-Hexene} + \text{CO} + \text{H}_2 \rightarrow \text{Heptanal} \quad \text{[2]}

The reaction proceeds under mild conditions (50–100°C) and achieves high selectivity for heptanal.

Natural Occurrence

Heptanal occurs naturally in essential oils of plants such as ylang-ylang (Cananga odorata), lemon (Citrus limon), and rose (Rosa spp.) . Its concentration in these oils is typically low, necessitating industrial synthesis for large-scale applications.

Physicochemical Properties

Heptanal is a colorless liquid with a pungent, fruity odor. Key properties include:

PropertyValueSource
Melting Point-43°C
Boiling Point152–154°C
Density0.85 g/cm³
Solubility in Water1.3 g/L
Flash Point35°C
Refractive Index1.4125

The compound’s flammability (flash point: 35°C) and sensitivity to oxidation necessitate storage under nitrogen with stabilizers like hydroquinone .

Derivatives and Applications

Ethyl Heptanoate

Ethyl heptanoate, synthesized via esterification of heptanoic acid (itself derived from heptanal oxidation) with ethanol, is a key fragrance compound. Its production pathway involves:

HeptanalO2,Rh catalystHeptanoic Acid[2]\text{Heptanal} \xrightarrow{\text{O}_2, \text{Rh catalyst}} \text{Heptanoic Acid} \quad \text{[2]} Heptanoic Acid+EthanolEthyl Heptanoate+H2O[1][4]\text{Heptanoic Acid} + \text{Ethanol} \rightarrow \text{Ethyl Heptanoate} + \text{H}_2\text{O} \quad \text{[1][4]}

This ester is prized for its fruity aroma, resembling apricot or grape, and is widely used in perfumes and food flavorings .

Jasminaldehyde Synthesis

Heptanal reacts with benzaldehyde in a Knoevenagel condensation to produce jasminaldehyde, a jasmine-scented aldehyde:

Heptanal+BenzaldehydeJasminaldehyde[2]\text{Heptanal} + \text{Benzaldehyde} \rightarrow \text{Jasminaldehyde} \quad \text{[2]}

The reaction, catalyzed by bases like piperidine, achieves >90% selectivity, though byproducts like (Z)-2-pentyl-2-nonenal may form .

Research and Industrial Relevance

Lubricant Additives

Heptanal derivatives, such as 1-heptanol, serve as intermediates in synthetic lubricants. Hydrogenation of heptanal yields 1-heptanol:

Heptanal+H21-Heptanol[1][4]\text{Heptanal} + \text{H}_2 \rightarrow \text{1-Heptanol} \quad \text{[1][4]}

This alcohol is further processed into esters that enhance lubricant viscosity and thermal stability.

Environmental Impact

Studies on alkane biosynthesis in Pinus jeffreyi reveal pathways where heptanal derivatives like n-heptane are formed via C1 elimination from octanal . Such insights inform biofuel research aiming to replicate these processes industrially.

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